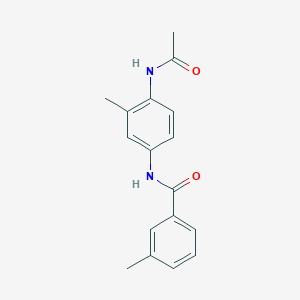
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, thereby increasing the levels of acetylcholine in the brain. In herbicides and fungicides, this compound inhibits the activity of photosystem II and the growth of various fungi, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone vary depending on its application. In cancer cells, this compound induces apoptosis, leading to cell death. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, thereby improving memory and learning. In herbicides and fungicides, this compound inhibits the activity of photosystem II and the growth of various fungi, respectively, leading to the death of plants and fungi.
実験室実験の利点と制限
The advantages of using (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
For research on this compound include further studies on its mechanism of action, development of more efficient and cost-effective methods for its synthesis, and studies on its potential applications in other fields.
合成法
The synthesis of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been achieved using different methods. One of the most commonly used methods involves the reaction of 2,3-dimethylindole-7-carboxylic acid with 2-methyl-4-(morpholin-4-yl)butan-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This method yields the desired product in good to excellent yields.
科学的研究の応用
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential drug for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been studied as a potential herbicide due to its ability to inhibit the activity of photosystem II, a protein complex that is involved in photosynthesis. This compound has also been studied as a potential fungicide due to its ability to inhibit the growth of various fungi.
In material science, (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been studied as a potential photosensitizer for dye-sensitized solar cells due to its ability to absorb light in the visible region of the spectrum.
特性
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-9-18(7-8-20-10)16(19)14-6-4-5-13-11(2)12(3)17-15(13)14/h4-6,10,17H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRABUMCOHMCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC3=C2NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)



![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)


